molecular formula C12H13ClN2 B1461643 4-Chloro-2-(cyclopentylamino)benzonitrile CAS No. 939812-57-4

4-Chloro-2-(cyclopentylamino)benzonitrile

Cat. No.: B1461643
CAS No.: 939812-57-4
M. Wt: 220.7 g/mol
InChI Key: GDINXPGWWLFMER-UHFFFAOYSA-N
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Description

“4-Chloro-2-(cyclopentylamino)benzonitrile” is a chemical compound with the molecular formula C12H13ClN2. It has a molecular weight of 220.70 .


Synthesis Analysis

The synthesis of benzonitriles, which includes “this compound”, can be achieved through various methods. One such method involves the conversion of the corresponding benzoic acids to its chloride and then to its amide, followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .

Scientific Research Applications

  • Corrosion Inhibition : Benzonitrile derivatives, like 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acid medium. These compounds exhibit excellent inhibition performance with one showing superior effectiveness. Experimental and computational studies, including DFT and MD simulations, support their use as mixed type inhibitors (Chaouiki et al., 2018).

  • Organic Synthesis : Rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles has been explored. This process involves using N-nitroso as a directing group and N-cyano-N-phenyl-p-methylbenzenesulfonamide as a CN source, yielding products in moderate to good yields (Dong et al., 2015).

  • Chemical Transformation Studies : Research on the conversion of specific benzonitrile derivatives into other compounds, like 3-aminoindole-2-carbonitriles, has been conducted. This involves using triphenylphosphine in the presence of water and observing the resulting products and by-products (Michaelidou & Koutentis, 2009).

  • Photochemical Studies : The early events in the nonadiabatic relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile (DMABN) have been investigated. This study involved first-principles simulations to understand the relaxation process following photoexcitation (Kochman et al., 2015).

  • Molecular Mechanics and Fluorescence Studies : The complexes of β-Cyclodextrin with 4-(dimethylamino)benzonitrile and Benzonitrile have been analyzed using Molecular Mechanics calculations. These studies are relevant for understanding the binding and stability of these complexes (Pozuelo et al., 1999).

Properties

IUPAC Name

4-chloro-2-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDINXPGWWLFMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cyclopentylamine and potassium carbonate were added to a DMF solution of 4-chloro-2-fluorobenzonitrile, followed by stirring at 100° C. for 12 hours. By post-treating the reaction liquid, 4-chloro-2-(cyclopentylamino)benzonitrile was obtained.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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